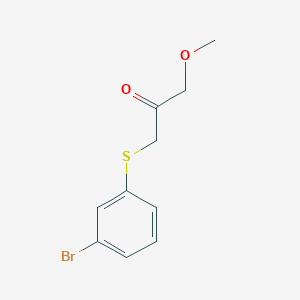

1-((3-Bromophenyl)thio)-3-methoxypropan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((3-Bromophenyl)thio)-3-methoxypropan-2-one is an organic compound characterized by the presence of a bromophenyl group attached to a thioether linkage, which is further connected to a methoxypropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromophenyl)thio)-3-methoxypropan-2-one typically involves the reaction of 3-bromothiophenol with 3-methoxypropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the thioether bond. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Bromophenyl)thio)-3-methoxypropan-2-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the methoxypropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-((3-Bromophenyl)thio)-3-methoxypropan-2-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and thioether groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one: This compound shares the bromophenylthio moiety but differs in the cyclopentanone structure.

4-Bromo-3-methoxyphenylthioacetone: Similar in having a bromophenylthio group, but with a different ketone structure.

Uniqueness: 1-((3-Bromophenyl)thio)-3-methoxypropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methoxypropanone and bromophenylthio moieties allows for diverse chemical transformations and applications.

Biological Activity

The compound 1-((3-Bromophenyl)thio)-3-methoxypropan-2-one is a thioether derivative that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a bromophenyl group, a thioether linkage, and a methoxypropanone moiety, which contribute to its reactivity and biological properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds with similar structural features. For example, derivatives of bromophenyl compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study indicated that compounds with the bromophenyl moiety exhibited enhanced activity against resistant strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research into related compounds has revealed promising anticancer activities. For instance, a study on synthetic coumarin derivatives that included bromophenyl groups demonstrated marked inhibition of cell invasion in cancer cell lines. The bromo derivative was found to be more potent than standard metalloprotease inhibitors in reducing tumor growth in vivo . This suggests that the thioether linkage in this compound may similarly enhance its anticancer efficacy.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing thioether linkages often interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways.

- Cell Membrane Disruption : The lipophilicity of the compound may allow it to integrate into cell membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Ekiert & Szopa (2023) | Investigated oxygenated derivatives of propenylbenzenes; found antimicrobial and anticancer activities linked to structural features similar to those in this compound. |

| Paprocka et al. (2023) | Analyzed anti-inflammatory effects of related compounds; indicated potential for reducing inflammatory cytokines, which may correlate with the biological activity of thioether compounds. |

| Ratto & Honek (2024) | Reported antiproliferative activity against cancer cell lines for structurally similar compounds, suggesting a possible pathway for this compound's action against tumors. |

Properties

Molecular Formula |

C10H11BrO2S |

|---|---|

Molecular Weight |

275.16 g/mol |

IUPAC Name |

1-(3-bromophenyl)sulfanyl-3-methoxypropan-2-one |

InChI |

InChI=1S/C10H11BrO2S/c1-13-6-9(12)7-14-10-4-2-3-8(11)5-10/h2-5H,6-7H2,1H3 |

InChI Key |

NFDIEWNNZYYVMO-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)CSC1=CC(=CC=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.